molecular formula C22H28N4O6 B13132516 1,4,5,8-Tetraamino-2,7-bis(2-ethoxyethoxy)anthracene-9,10-dione CAS No. 88601-72-3

1,4,5,8-Tetraamino-2,7-bis(2-ethoxyethoxy)anthracene-9,10-dione

Cat. No.: B13132516
CAS No.: 88601-72-3
M. Wt: 444.5 g/mol
InChI Key: KREYZWGXHRISKO-UHFFFAOYSA-N
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Description

1,4,5,8-Tetraamino-2,7-bis(2-ethoxyethoxy)anthracene-9,10-dione is a complex organic compound known for its unique chemical structure and properties This compound belongs to the anthraquinone family, which is characterized by a three-ring aromatic structure with two ketone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,8-Tetraamino-2,7-bis(2-ethoxyethoxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common method starts with the preparation of the anthraquinone core, followed by the introduction of amino groups and ethoxyethoxy substituents. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

1,4,5,8-Tetraamino-2,7-bis(2-ethoxyethoxy)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.

    Substitution: Amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxyanthracene compounds.

Scientific Research Applications

1,4,5,8-Tetraamino-2,7-bis(2-ethoxyethoxy)anthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing other complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its anticancer properties due to its ability to interact with DNA.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 1,4,5,8-Tetraamino-2,7-bis(2-ethoxyethoxy)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA strands, disrupting their function and leading to cell death. Additionally, it can form reactive oxygen species that cause oxidative damage to cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 1,4,5,8-Tetraamino-2,7-bis(2-methoxyethoxy)anthracene-9,10-dione
  • 1,4,5,8-Tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione

Uniqueness

1,4,5,8-Tetraamino-2,7-bis(2-ethoxyethoxy)anthracene-9,10-dione is unique due to its specific substituents, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specialized applications.

Properties

CAS No.

88601-72-3

Molecular Formula

C22H28N4O6

Molecular Weight

444.5 g/mol

IUPAC Name

1,4,5,8-tetraamino-2,7-bis(2-ethoxyethoxy)anthracene-9,10-dione

InChI

InChI=1S/C22H28N4O6/c1-3-29-5-7-31-13-9-11(23)15-17(19(13)25)22(28)18-16(21(15)27)12(24)10-14(20(18)26)32-8-6-30-4-2/h9-10H,3-8,23-26H2,1-2H3

InChI Key

KREYZWGXHRISKO-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=C(C=C3N)OCCOCC)N)N

Origin of Product

United States

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